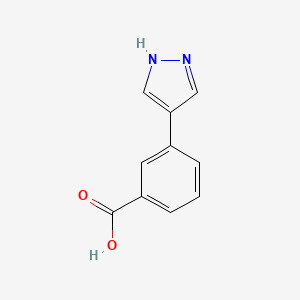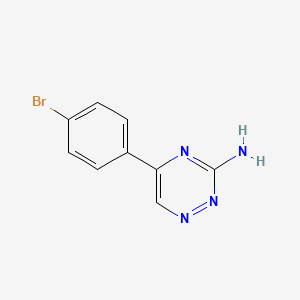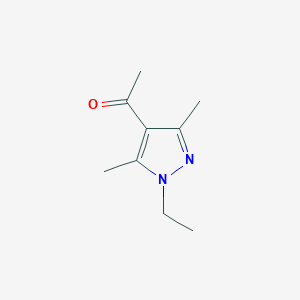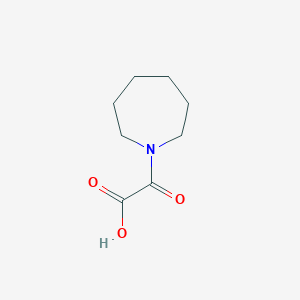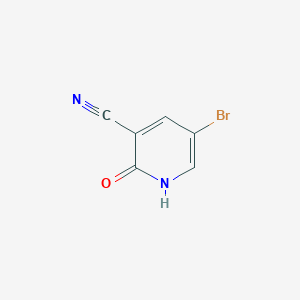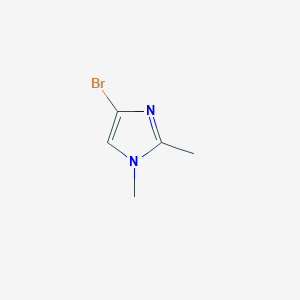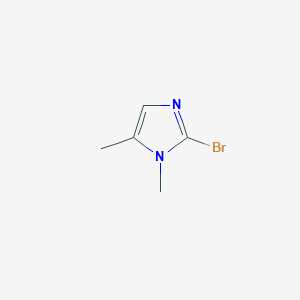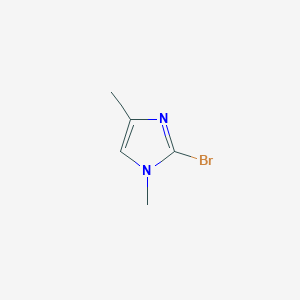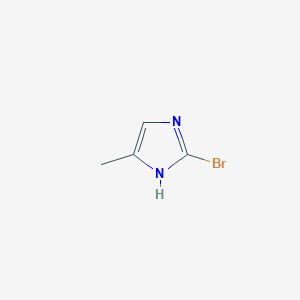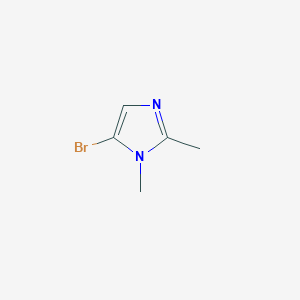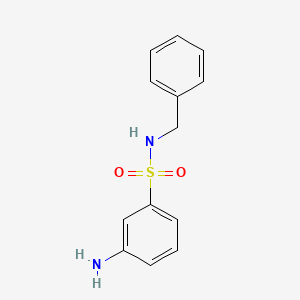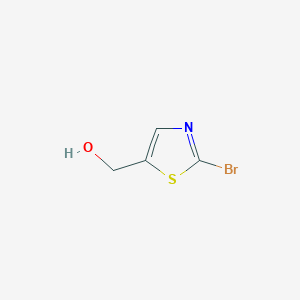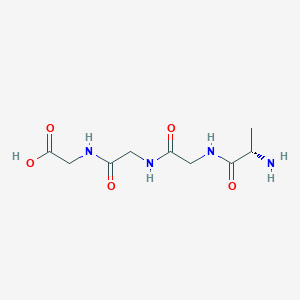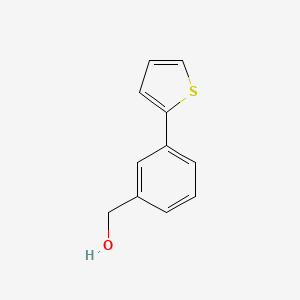
(3-Thien-2-ylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-Thien-2-ylphenyl)methanol" is a molecule that is part of a broader class of organic compounds featuring a thiophene ring—a sulfur-containing heterocycle—attached to a phenyl group through a methanol bridge. Thiophene derivatives are of significant interest due to their electronic properties, which make them useful in various applications, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related thiophene methanol derivatives has been explored in several studies. For instance, [2-(3-Methylthienyl)]di(1-adamantyl)methanol was synthesized with a mixture of anti and syn isomers, which upon heating, showed a preference for the more stable isomer, with the equilibrium constant being influenced by the solvent used . Another study reported the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which was characterized by various spectroscopic methods and X-ray crystallography . These syntheses often involve the use of Grignard reagents or other organometallic intermediates to construct the carbon framework of the thiophene methanol derivatives.
Molecular Structure Analysis
The molecular structure of thiophene methanol derivatives can be quite complex, with the potential for isomerism as seen in the case of [2-(3-Methylthienyl)]di(1-adamantyl)methanol . The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined, revealing a monoclinic space group and specific unit cell parameters, which indicates the precise three-dimensional arrangement of atoms within the crystal .
Chemical Reactions Analysis
Thiophene methanol derivatives can undergo various chemical reactions. For example, 3-Methoxythiophene-2-methanol was shown to undergo condensation with the elimination of water and formaldehyde under acidic conditions, leading to the formation of bis(3-methoxy-2-thienyl)methane and other products . This indicates that thiophene methanols can participate in electrophilic reactions and may form cationic intermediates that can further react to produce complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene methanol derivatives are influenced by their molecular structure. The presence of electron-rich thiophene rings can lead to interesting spectroscopic properties, as seen in the study of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, which exhibited dual fluorescence in various solvents . The rotational barriers of different isomers of thiophene methanol derivatives have been quantified using dynamic nuclear magnetic resonance (DNMR), providing insights into their conformational stability . Additionally, the solubility and processability of polymers derived from thiophene methanol compounds, such as quinoidal poly(di(thien-2-yl) methane), have been studied, which is relevant for material science applications .
Applications De Recherche Scientifique
Summary of the Application
“(3-Thien-2-ylphenyl)methanol” can serve as a building block for the synthesis of more complex organic molecules. The presence of both the thiophene and phenyl rings, along with the reactive hydroxyl group (OH) of the methanol group, allows for various functional group modifications and further chemical transformations.
Methods of Application
- Synthesis of thiophene-containing polymers : The thiophene ring in “(3-Thien-2-ylphenyl)methanol” can be used to create conjugated polymers with specific electronic and optical properties.
- Preparation of bioactive molecules : The molecule can be modified to incorporate various functional groups that could potentially interact with biological targets.
Results or Outcomes
The versatility of “(3-Thien-2-ylphenyl)methanol” makes it a valuable tool for researchers in organic chemistry, potentially leading to the development of new pharmaceuticals, materials, or other functional molecules.
Fuel Production
Summary of the Application
“(3-Thien-2-ylphenyl)methanol” could potentially be used in the production of biofuels . Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products .
Methods of Application
- Production of biomethanol : Since methanol can be produced from biomass, numerous countries could produce and utilize biomethanol .
- Fuel for engines : Methanol can be used as a fuel for spark-ignition engines .
Results or Outcomes
The combustion of biomethanol reduces nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulphur oxide emission . The use of biomethanol as complementary fuel with diesel, natural gas, and dimethyl ether is beneficial in terms of fuel economy, thermal efficiency, and reduction in greenhouse gas emissions .
Derivatives Production
Summary of the Application
“(3-Thien-2-ylphenyl)methanol” could be used in the production of derivatives . Methanol occupies a critical position in the chemical industry as a highly versatile building block for the manufacture of countless everyday products .
Methods of Application
- Production of paints, carpeting, plastics, and more : Methanol is used in the manufacture of these products .
Results or Outcomes
The use of “(3-Thien-2-ylphenyl)methanol” in the production of derivatives could lead to the creation of a wide range of products, contributing to various industries .
Methanol as a Fuel for Engines
Summary of the Application
“(3-Thien-2-ylphenyl)methanol” could potentially be used as a fuel for spark ignition engines . Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products .
Methods of Application
- Methanol Engines : Methanol can be used in engines designed to run on methanol .
- Binary Alcohol Blends : Methanol can be blended with other alcohols to create fuels with specific properties .
Results or Outcomes
The use of methanol as a fuel for engines can lead to a reduction in emissions and improved engine performance .
Methanol as a Fuel for Shipping
Summary of the Application
“(3-Thien-2-ylphenyl)methanol” could potentially be used as a fuel for shipping . Methanol is a clean-burning fuel that can be used in marine engines .
Methods of Application
Results or Outcomes
The use of methanol as a fuel for shipping can lead to a reduction in emissions and improved fuel economy .
Methanol as a Fuel for Aviation
Summary of the Application
“(3-Thien-2-ylphenyl)methanol” could potentially be used as a fuel for aviation . Methanol is a clean-burning fuel that can be used in aviation engines .
Methods of Application
Results or Outcomes
The use of methanol as a fuel for aviation can lead to a reduction in emissions and improved fuel economy .
Safety And Hazards
“(3-Thien-2-ylphenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
(3-thiophen-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATFADRDDGOLJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428755 |
Source


|
| Record name | (3-Thien-2-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Thien-2-ylphenyl)methanol | |
CAS RN |
103669-00-7 |
Source


|
| Record name | (3-Thien-2-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


